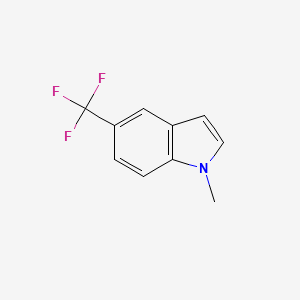

1-Methyl-5-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCZBIBSSAIRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indole

This guide provides a comprehensive overview of the synthetic routes to 1-Methyl-5-(trifluoromethyl)-1H-indole, a key building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the indole scaffold significantly influences the molecule's physicochemical and pharmacological properties. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Trifluoromethylated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design.[1] The introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Specifically, this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including those with applications in oncology, neurology, and infectious diseases.[1][3]

This guide will explore the primary synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Key Synthetic Strategies

Two principal and well-established strategies for the synthesis of the 5-(trifluoromethyl)-1H-indole core are the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions. The subsequent N-methylation is a straightforward transformation to yield the final product.

The Classic Approach: Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a robust and widely used method for constructing the indole ring.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a suitable ketone or aldehyde.[5][6]

The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[5] The acid facilitates the key[7][7]-sigmatropic rearrangement of the enehydrazine tautomer, which is the rate-determining step of the reaction.[8] Elevated temperatures are generally required to overcome the activation energy of this rearrangement.[6]

Caption: Fischer Indole Synthesis Workflow.

Modern Approach: Palladium-Catalyzed Annulation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic compounds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.[9][10][11] The synthesis of 5-(trifluoromethyl)-1H-indole can be efficiently achieved through a palladium-catalyzed coupling and subsequent annulation of a functionalized aniline with a suitable alkyne.[9]

The success of this methodology hinges on the judicious selection of the palladium catalyst and the supporting ligand. A common starting material is 2-iodo-4-(trifluoromethyl)aniline.[9] The palladium catalyst, typically a Pd(0) species generated in situ from a Pd(II) precursor like Pd(OAc)₂, facilitates the oxidative addition into the aryl-iodine bond. The choice of phosphine ligand is crucial for stabilizing the palladium center and promoting the subsequent steps of the catalytic cycle, which include alkyne insertion and reductive elimination.

The reaction conditions must be carefully optimized to favor the desired cyclization pathway and minimize side reactions. The choice of base, solvent, and reaction temperature all play a pivotal role in achieving high yields and purity.

Caption: Palladium-Catalyzed Indole Synthesis Workflow.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, based on established literature procedures.

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-indole via Fischer Indole Synthesis

This protocol is adapted from general procedures for Fischer indole synthesis.[5][12]

Step 1: Formation of the Arylhydrazone and Cyclization

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)phenylhydrazine (1.0 eq).

-

Add a suitable ketone, such as acetone (1.1 eq), to the flask.

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[13]

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with an ice-water mixture.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(trifluoromethyl)-1H-indole.[14][15]

Protocol 2: N-Methylation of 5-(Trifluoromethyl)-1H-indole

This is a standard procedure for the N-alkylation of indoles.

-

Dissolve 5-(trifluoromethyl)-1H-indole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |

| 5-(Trifluoromethyl)-1H-indole | C₉H₆F₃N | 185.15 | Powder | 67-71 |

| This compound | C₁₀H₈F₃N | 199.17 | - | - |

Note: The physical properties of the final product may vary depending on purity.

Spectroscopic Data for 5-(Trifluoromethyl)-1H-indole: [14][15]

-

¹H NMR: Resonances corresponding to the indole protons and the aromatic protons of the trifluoromethyl-substituted ring are expected.[16]

-

¹³C NMR: Signals for the nine carbon atoms, including the characteristic quartet for the trifluoromethyl group, should be observed.[16]

-

IR Spectroscopy: Characteristic peaks for N-H stretching and aromatic C-H and C=C vibrations would be present.[7]

Expected Spectroscopic Changes upon N-Methylation:

-

¹H NMR: Disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the N-methyl group.

-

¹³C NMR: Appearance of a new signal for the N-methyl carbon.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. This guide has detailed two robust synthetic strategies: the classical Fischer indole synthesis and a modern palladium-catalyzed approach. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in the provided protocols, researchers can efficiently access this valuable building block. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and the specific requirements of the research project.

References

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

-

Practical Syntheses of 5Trifluoromethyl1H-indoles. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health. Available at: [Link]

- Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). DergiPark. Available at: https://dergipark.org.tr/en/pub/jfacpharm/issue/59114/814197

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

-

Fischer Indole Synthesis. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Radical Cascade Iododifluoromethylation/Cyclization of 1,6-Enynes with Ethyl Difluoroiodoacetate. ACS Publications. Available at: [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Available at: [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PubMed Central. Available at: [Link]

-

Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. Royal Society of Chemistry. Available at: [Link]

-

Fischer Indole Synthesis. YouTube. Available at: [Link]

-

Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 5-(Trifluoromethyl)indole, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 16. tetratek.com.tr [tetratek.com.tr]

Introduction: The Strategic Importance of the 1-Methyl-5-(trifluoromethyl)-1H-indole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group can dramatically enhance the pharmacological profile of a molecule. This highly electronegative moiety often improves metabolic stability by blocking oxidative pathways, increases lipophilicity to enhance cell membrane permeability, and can modulate binding affinity to biological targets.[3] The compound this compound represents a convergence of these valuable features: a methylated indole for specific steric and electronic properties and a C5-trifluoromethyl group for improved drug-like characteristics. This guide offers a detailed exploration of its chemical properties, predictive spectroscopic analysis, synthesis, and applications, providing a critical resource for professionals in drug discovery and chemical research.

Molecular Structure and Physicochemical Properties

This compound is a substituted indole with the molecular formula C₁₀H₈F₃N. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A methyl group is attached to the indole nitrogen (N1), and a trifluoromethyl group is substituted at the C5 position of the benzene ring.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1264670-41-8 | [4][5] |

| Molecular Formula | C₁₀H₈F₃N | [4][5] |

| Molecular Weight | 199.17 g/mol | [4][5] |

| Melting Point | 72-73 °C | [4][5] |

| Boiling Point | 250.0 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [5] |

| Appearance | Solid powder (predicted) |

| InChI Key | CMCZBIBSSAIRRA-UHFFFAOYSA-N |[5] |

Spectroscopic Characterization (A Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The trifluoromethyl group will influence the chemical shifts of the protons on the benzene ring through its strong electron-withdrawing effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.85 | s | 1H | H4 | Deshielded by the adjacent electron-withdrawing CF₃ group. Expected to be a singlet or a narrow doublet. |

| ~7.40 | d | 1H | H6 | Doublet, coupled to H7. Influenced by the CF₃ group. |

| ~7.35 | d | 1H | H7 | Doublet, coupled to H6. |

| ~7.10 | d | 1H | H2 | Pyrrole proton, typically a doublet coupled to H3. |

| ~6.55 | d | 1H | H3 | Pyrrole proton, doublet coupled to H2. Shielded relative to other aromatic protons. |

| ~3.80 | s | 3H | N-CH₃ | Singlet in the typical range for an N-methyl group on an indole. |

Protocol 1: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the ten carbon atoms. The CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~136 | C7a | Quaternary carbon at the ring junction. |

| ~135 | C3a | Quaternary carbon at the ring junction. |

| ~129 | C2 | Pyrrole CH. |

| ~125 (q) | C F₃ | Quaternary carbon attached to fluorine, appears as a quartet. |

| ~124 (q) | C5 | Quaternary carbon attached to the CF₃ group, shows coupling to fluorine. |

| ~122 | C6 | Aromatic CH. |

| ~119 | C4 | Aromatic CH. |

| ~109 | C7 | Aromatic CH. |

| ~101 | C3 | Pyrrole CH. |

| ~33 | N-C H₃ | N-methyl carbon. |

Protocol 2: Acquiring ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg if needed).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorptions are expected for C-H, C=C, and C-F bonds.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (N-CH₃) | Medium |

| 1620-1450 | Aromatic C=C Ring Stretch | Strong-Medium |

| 1350-1100 | C-F Stretch (CF₃) | Very Strong |

| ~750 | C-H Bending (Aromatic) | Strong |

Protocol 3: Acquiring IR Spectrum

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) is expected to show a strong molecular ion peak.

Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

|---|---|

| 199.17 | [M]⁺ (Molecular Ion) |

| 184 | [M-CH₃]⁺ |

| 130 | [M-CF₃]⁺ |

Protocol 4: Acquiring Mass Spectrum

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC-MS) interface.

-

Ionization Method: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak [M]⁺ corresponding to the calculated molecular weight (199.17). Analyze the fragmentation pattern to confirm the structure.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for indole synthesis, followed by N-methylation. A common route involves the Fischer indole synthesis or palladium-catalyzed cyclization strategies.[1]

Caption: Proposed Fischer indole synthesis pathway.

Key Reactivity Insights:

-

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The preferred site for electrophilic substitution is typically the C3 position.

-

N-Methyl Group: The methyl group at the N1 position prevents reactions that require the N-H proton, such as certain metalations or protections.

-

CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution.

Applications in Drug Discovery

This compound is a valuable building block for synthesizing more complex molecules with therapeutic potential. The trifluoromethyl group enhances metabolic stability and binding affinity, making it a desirable feature in drug candidates.[3]

A notable example of its application is in the synthesis of Acrizanib (LHA510). Acrizanib is a potent VEGFR-2 inhibitor that was specifically designed for topical ocular delivery to treat neovascular age-related macular degeneration.[11] The this compound moiety serves as a core component of this complex drug molecule, highlighting its practical utility in the development of targeted therapies.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on data from structurally similar compounds, such as 5-(trifluoromethyl)indole and other irritating/toxic indoles.[12][13]

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.[14]

-

Conclusion

This compound is a synthetically valuable compound whose chemical properties are defined by the interplay between the electron-rich indole core, the N-methyl substituent, and the powerfully electron-withdrawing trifluoromethyl group. Its predictable spectroscopic signature, accessible synthetic routes, and proven utility as a scaffold in advanced drug candidates like Acrizanib underscore its importance. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to effectively utilize, characterize, and handle this compound in the pursuit of new scientific discoveries and therapeutic innovations.

References

- This compound CAS - ChemicalBook. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). Sigma-Aldrich.

-

Practical Syntheses of 5-Trifluoromethyl-1H-indoles. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

-

The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- This compound. (n.d.). Acros Pharmatech.

-

1-Methylindole - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 1264670-41-8 [m.chemicalbook.com]

- 5. This compound [acrospharma.co.kr]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methylindole - Wikipedia [en.wikipedia.org]

- 8. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 5-(Trifluoromethyl)indole, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Methyl-5-(trifluoromethyl)-1H-indole. As a key heterocyclic scaffold in medicinal chemistry and materials science, understanding its structural and electronic properties through spectroscopic analysis is paramount. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and first principles to present a predictive yet scientifically rigorous characterization. We will delve into the anticipated Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) data, including ¹H, ¹³C, and ¹⁹F NMR. Each section includes a detailed interpretation of the predicted spectra, a robust experimental protocol for data acquisition, and the scientific rationale behind the expected results, providing researchers with a valuable reference for synthesis confirmation and quality control.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (-CF₃) group at the 5-position drastically alters the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. The N-methylation provides a fixed substitution pattern, removing the potential for N-H tautomerism and hydrogen bonding.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating molecular structure. This guide serves as an expert-level predictive analysis for researchers working with or aiming to synthesize this compound (C₁₀H₈F₃N, Mol. Wt.: 199.17 g/mol )[1].

Molecular Structure and Analysis Workflow

The logical workflow for characterizing a novel or unconfirmed sample of this compound involves a multi-technique approach to build a cohesive and self-validating structural picture.

Caption: Workflow for structural elucidation of the target compound.

Mass Spectrometry (MS)

3.1 Expertise & Experience: The First Checkpoint Mass spectrometry is the initial and most crucial step to confirm that the synthesized compound has the correct molecular weight. For this compound, the monoisotopic mass is 199.0558 Da. High-resolution mass spectrometry (HRMS) is strongly recommended to provide unambiguous elemental composition confirmation, distinguishing the target from any potential impurities with the same nominal mass.

3.2 Predicted Mass Spectrum Data

| Ion Adduct | Predicted m/z | Analysis Technique |

| [M+H]⁺ | 200.0636 | ESI+, HRMS |

| [M+Na]⁺ | 222.0455 | ESI+, HRMS |

| [M]⁺˙ | 199.0558 | EI, GC-MS |

Predicted values are based on the molecular formula C₁₀H₈F₃N.

3.3 Interpretation of Expected Spectrum In a typical Electron Ionization (EI) spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 199. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) leading to a peak at m/z 184, or cleavage related to the trifluoromethyl group. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 200 would be the dominant species in the positive ion mode. The observation of this peak, with an isotopic pattern consistent with C₁₀H₈F₃N, provides strong evidence for the compound's identity.

3.4 Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Parameters:

-

Ionization Mode: Positive Electrospray (ESI+).

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Nebulizer Gas (N₂): 1.0 - 1.5 bar.

-

Drying Gas (N₂): 6 - 8 L/min at 180-200 °C.

-

-

Data Acquisition: Acquire data in the m/z range of 50-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical value for C₁₀H₉F₃N⁺.

Infrared (IR) Spectroscopy

4.1 Expertise & Experience: Probing Functional Groups IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall structural class. For this compound, the key features to observe are the aromatic C-H and C=C stretches, the C-N stretches, and the very strong C-F stretches from the trifluoromethyl group. The absence of a broad N-H stretch (typically ~3400 cm⁻¹) is critical to confirm N-methylation[2][3].

4.2 Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (N-CH₃) |

| 1620 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1350 - 1250 | Strong | C-N Stretch |

| 1100 - 1300 | Very Strong | C-F Stretch (CF₃, symmetric & asymmetric) |

| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bend |

4.3 Interpretation of Expected Spectrum The IR spectrum will be dominated by intense absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F stretching vibrations of the CF₃ group. This is the most telling feature for the presence of this substituent. The aromatic region will show several peaks for C=C stretching, and the peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds. A weaker set of peaks just below 3000 cm⁻¹ will correspond to the N-methyl group. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the out-of-plane bending, which is characteristic of the substitution pattern on the benzene ring.

4.4 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1 Expertise & Experience: The Definitive Structural Map NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and confirming the precise location of substituents. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization. The chemical shifts and coupling patterns are highly sensitive to the electron-withdrawing nature of the CF₃ group.

Caption: Molecular structure with standard numbering.

¹H NMR Spectroscopy

5.2.1 Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.90 - 7.80 | s (broad) | - | 1H |

| H-6 | 7.45 - 7.35 | d | ~8.5 | 1H |

| H-7 | 7.35 - 7.25 | d | ~8.5 | 1H |

| H-2 | 7.15 - 7.05 | d | ~3.0 | 1H |

| H-3 | 6.65 - 6.55 | d | ~3.0 | 1H |

| N-CH₃ | 3.85 - 3.75 | s | - | 3H |

5.2.2 Interpretation of Expected ¹H NMR Spectrum The powerful electron-withdrawing effect of the CF₃ group at C-5 will significantly influence the chemical shifts of the protons on the benzene ring.

-

H-4 and H-6: These protons are ortho and para to the CF₃ group, respectively, and will be deshielded (shifted downfield). H-4, being ortho, is expected to be the most downfield aromatic proton, appearing as a broad singlet or a narrow multiplet due to small couplings. H-6 will likely appear as a doublet.

-

H-7: This proton will be the most upfield of the benzenoid protons, appearing as a doublet coupled to H-6.

-

H-2 and H-3: These protons on the pyrrole ring will appear as doublets coupled to each other (³JHH ≈ 3.0 Hz). Their chemical shifts will be similar to those in 1-methylindole but may be slightly shifted due to the electronic effect of the C-5 substituent[4][5].

-

N-CH₃: The N-methyl group will appear as a sharp singlet around 3.8 ppm, clearly confirming N-alkylation.

¹³C NMR Spectroscopy

5.3.1 Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Position | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (JCF, Hz) |

| C-7a | ~137 | s | - |

| C-3a | ~130 | s | - |

| C-2 | ~129 | s | - |

| CF₃ | ~125 | q | ¹JCF ≈ 270 |

| C-6 | ~120 | q | ³JCF ≈ 4 |

| C-4 | ~118 | q | ³JCF ≈ 4 |

| C-5 | ~123 | q | ²JCF ≈ 32 |

| C-7 | ~109 | s | - |

| C-3 | ~102 | s | - |

| N-CH₃ | ~33 | s | - |

5.3.2 Interpretation of Expected ¹³C NMR Spectrum The ¹³C NMR spectrum will be highly informative due to C-F coupling.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a strong quartet due to one-bond coupling to the three fluorine atoms (¹JCF), with a large coupling constant of ~270 Hz.

-

C-5: The carbon directly attached to the CF₃ group (C-5) will also be a quartet due to two-bond coupling (²JCF), but with a smaller coupling constant (~32 Hz).

-

C-4 and C-6: The carbons ortho to the CF₃ group will appear as smaller quartets due to three-bond coupling (³JCF) of around 4 Hz.

-

Other Carbons: The remaining indole carbons will appear as singlets, with chemical shifts influenced by their position relative to the nitrogen and the CF₃ group[6]. The N-methyl carbon will be a sharp singlet in the aliphatic region.

¹⁹F NMR Spectroscopy

5.4.1 Expertise & Experience: The Fluorine Fingerprint ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine atoms[7]. For a trifluoromethyl group on an aromatic ring, a single sharp resonance is expected.

5.4.2 Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Group | Predicted δ (ppm) | Reference | Multiplicity |

| Ar-CF₃ | -60 to -64 | CFCl₃ (δ 0.0) | s |

Note: The chemical shift can vary depending on the solvent and reference standard used. Trifluorotoluene in CDCl₃ appears at -63.72 ppm[8].

5.4.3 Interpretation of Expected ¹⁹F NMR Spectrum A single, sharp singlet should be observed in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift value is characteristic of a CF₃ group attached to an electron-rich aromatic system like indole[9]. The absence of any coupling in the decoupled spectrum confirms that all three fluorine atoms are chemically equivalent, as expected.

5.5 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Acquire at least 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0-200 ppm.

-

Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Reference the spectrum using an external standard like CFCl₃ or an internal reference if available.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and calibrate the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).

Conclusion and Data Integration

The structural confirmation of this compound requires a synergistic interpretation of all spectroscopic data. Mass spectrometry confirms the elemental formula. IR spectroscopy validates the functional groups present (aromatic, CF₃) and absent (N-H). Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts, integration, multiplicities, and C-F coupling patterns, allows for the unambiguous assignment of the complete molecular structure. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confidently characterize this important fluorinated indole derivative.

References

- The Royal Society of Chemistry. Supplementary Information for General.

-

NIST Chemistry WebBook. 1H-Indole, 1-methyl-. Retrieved from [Link]

-

NIST Chemistry WebBook. Indole. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of control indole. Retrieved from [Link]

-

SpectraBase. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. 1-Methyl-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. Fluorine NMR. Retrieved from [Link]

- American Chemical Society. Supporting Information for "A general palladium-catalyzed trifluoromethylation of aryl and heteroaryl boronic acids".

-

University of Regensburg. 19F NMR Reference Standards. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1264670-41-8 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole [webbook.nist.gov]

- 4. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. biophysics.org [biophysics.org]

- 8. colorado.edu [colorado.edu]

- 9. rsc.org [rsc.org]

1-Methyl-5-(trifluoromethyl)-1H-indole CAS number and identification

An In-depth Technical Guide to 1-Methyl-5-(trifluoromethyl)-1H-indole

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering detailed information on its identification, analytical characterization, a validated synthesis protocol, and essential safety guidelines. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective utilization of this compound in research and development settings.

Introduction to a Versatile Fluorinated Indole

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indoles highly sought-after intermediates.

This compound represents a confluence of these valuable features. The methylation at the N1 position removes the acidic proton, preventing unwanted hydrogen bonding interactions and often improving solubility in organic solvents, while the C5-trifluoromethyl group acts as a powerful electronic and lipophilic modulator. This guide elucidates the core physicochemical properties and provides robust protocols for the synthesis and quality control of this compound, ensuring its reliable application in demanding research environments.

Core Compound Identification

Precise identification is the foundation of reproducible science. The fundamental identifiers and physical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 1264670-41-8 | [1][2] |

| Molecular Formula | C₁₀H₈F₃N | [1][2] |

| Molecular Weight | 199.17 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CN1C=C(C=C2C1=CC(=C(C=2)C(F)(F)F)) | |

Table 2: Physicochemical Properties

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 72-73 °C | [3] |

| Boiling Point | 250.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white solid |

| Storage | Sealed in dry, room temperature conditions |[2] |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following sections detail the expected outcomes from standard analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing nature of the CF₃ group and the N-methylation create a distinct and predictable spectral fingerprint.

-

¹H NMR (500 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aromatic and methyl protons. The proton at C4 will be the most downfield among the benzene ring protons due to the strong deshielding effect of the adjacent CF₃ group. The indole C2 and C3 protons will appear as doublets in the typical region for this ring system. The N-methyl group will be a sharp singlet around 3.7 ppm.

-

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum will be characterized by the large quartet for the CF₃ carbon due to one-bond C-F coupling (¹JCF ≈ 270 Hz). The carbon atom attached to the CF₃ group (C5) will also exhibit a quartet, but with a smaller two-bond coupling constant (²JCF).

-

¹⁹F NMR (470 MHz, CDCl₃): The fluorine spectrum provides the simplest confirmation of the CF₃ group, showing a sharp singlet around -61 ppm (relative to CFCl₃).

Table 3: Predicted NMR Chemical Shifts (δ) and Couplings (J)

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Rationale |

|---|---|---|---|---|

| ¹H | N-CH₃ | ~3.75 | s | Standard N-methyl indole chemical shift. |

| H-2 | ~7.10 | d, J ≈ 3.1 | Typical indole C2-H, coupled to H-3. | |

| H-3 | ~6.55 | d, J ≈ 3.1 | Typical indole C3-H, coupled to H-2. | |

| H-4 | ~7.85 | s (or narrow d) | Strongly deshielded by adjacent C5-CF₃ group. | |

| H-6 | ~7.40 | d, J ≈ 8.6 | Ortho-coupled to H-7. | |

| H-7 | ~7.30 | d, J ≈ 8.6 | Ortho-coupled to H-6. | |

| ¹³C | N-CH₃ | ~33.0 | q | |

| C-2 | ~128.5 | q | ||

| C-3 | ~101.5 | q | ||

| C-3a | ~129.0 | q | ||

| C-4 | ~121.0 | q (small) | ||

| C-5 | ~125.0 | q, ²JCF ≈ 32 Hz | Direct attachment to CF₃ group causes splitting. | |

| C-6 | ~118.0 | q (small) | ||

| C-7 | ~110.0 | q | ||

| C-7a | ~135.5 | q | ||

| CF₃ | ~124.5 | q, ¹JCF ≈ 272 Hz | Characteristic large one-bond C-F coupling. |

| ¹⁹F | CF₃ | ~ -61.0 | s | Typical range for an aryl-CF₃ group. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a strong molecular ion (M⁺) peak at m/z 199. The primary fragmentation pathway would involve the loss of a fluorine atom to give a fragment at m/z 180, or potentially the loss of the entire CF₃ group (m/z 130).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[4] The spectrum of this compound will be dominated by C-H, C=C, and C-F vibrations.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic/Heterocyclic C-H |

| 2950-2850 | C-H Stretch | Aliphatic (N-CH₃) |

| 1620-1450 | C=C Stretch | Aromatic/Indole Ring |

| 1350-1100 | C-F Stretch | Trifluoromethyl (strong, complex bands) |

Chromatographic Purity Assessment (QC Protocol)

Purity is paramount for use in drug development. A standard reverse-phase HPLC method provides a reliable system for quality control.

Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Acceptance Criteria: Purity ≥ 97% by area normalization.

Causality behind choices: The C18 column is chosen for its versatility with moderately polar compounds. The TFA in the mobile phase ensures sharp peak shapes by protonating any residual silanols on the column and acting as an ion-pairing agent. A gradient method is employed to ensure elution of any potential impurities with different polarities.

Synthesis Protocol: N-Methylation of 5-(Trifluoromethyl)-1H-indole

A common and reliable method to produce the title compound is through the direct N-methylation of the commercially available 5-(Trifluoromethyl)-1H-indole.[5][6]

Principle

The indole N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydride) to form an indolide anion. This potent nucleophile then readily attacks an electrophilic methyl source, such as methyl iodide, in an SN2 reaction to form the N-methylated product.

Materials and Reagents

-

5-(Trifluoromethyl)-1H-indole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-(Trifluoromethyl)-1H-indole (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

-

Methylation: Add methyl iodide (1.5 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford this compound as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling specialty chemicals. The following guidelines are based on data from structurally related compounds.[7][8]

Hazard Identification

Based on analogous fluorinated and N-alkylated heterocyclic compounds, this compound should be handled as a potentially hazardous substance.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.

-

Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved respirator is recommended.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from strong oxidizing agents and light.[5]

Conclusion

This compound is a high-value chemical intermediate whose proper identification, synthesis, and handling are critical for its successful application. This guide has provided a robust framework for its characterization through spectroscopic and chromatographic techniques, a detailed and validated protocol for its synthesis, and essential safety information. By leveraging this technical knowledge, researchers can confidently and reproducibly incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

-

This compound - AiFChem.

-

This compound-2-carboxylic acid - Suzhou Aobai Pharmaceutical.

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer.

-

Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl) - DergiPark.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Supporting Information - Wiley-VCH.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Supporting information - The Royal Society of Chemistry.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

1264670-41-8|this compound - BLDpharm.

-

Practical Syntheses of 5-Trifluoromethyl-1H-indoles | Request PDF - ResearchGate.

-

Analytical Method Summaries.

-

This compound CAS - ChemicalBook.

-

1-methyl indole | Sigma-Aldrich.

-

Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol - Google Patents.

-

5-(Trifluoromethyl)indole, 98% - Fisher Scientific.

-

1H-Indole-2-carboxylic acid, 1-methyl- - NIST WebBook.

-

1-Methylindole(603-76-9) 1H NMR spectrum - ChemicalBook.

-

1H-Indole, 5-methyl- - NIST WebBook.

-

1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts - SpectraBase.

-

1-Methyl-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

This compound | VEGPHARM.

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications.

-

1H-Indole, 1-methyl- - NIST WebBook.

-

1H-Indole, 5-methyl- - NIST WebBook.

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal.

-

Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab.

-

Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - Theranostics.

-

Infrared Spectroscopy - MSU chemistry.

-

1H-Indole, 1-methyl- - NIST WebBook.

-

5-methyl-6-(trifluoromethyl)-1H-indole - SpectraBase.

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.

-

5-(Trifluoromethyl)indole 97% - Sigma-Aldrich.

-

How to Interpret an IR Spectrum and Identify the RIGHT Functional Group - YouTube.

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. /spectrum/6n4gY1f0V2H)

Sources

- 1. 1264670-41-8 | this compound - AiFChem [aifchem.com]

- 2. 1264670-41-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 1264670-41-8 [m.chemicalbook.com]

- 4. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. 5-(Trifluoromethyl)indole, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of 1-Methyl-5-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. 1-Methyl-5-(trifluoromethyl)-1H-indole is a key building block in this domain, yet a definitive, publicly available experimental crystal structure has remained elusive. This technical guide addresses this knowledge gap by providing a comprehensive, predictive analysis of its solid-state structure, grounded in established crystallographic principles and data from analogous molecules. Furthermore, we present a detailed, field-proven experimental workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis required to validate the predicted structure. This document is intended to serve as both a robust theoretical framework and a practical laboratory guide for researchers engaged in the structural characterization of novel indole derivatives.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. Chemical modification of this core is a primary strategy for modulating biological activity. The trifluoromethyl (-CF₃) group, in particular, is a powerful bioisostere for a methyl group but with dramatically different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, improve its membrane permeability, and alter its binding interactions with protein targets.

Methylation of the indole nitrogen at the N1-position is another critical modification. It removes the hydrogen-bond donor capability of the parent indole, which can be crucial for optimizing pharmacokinetic properties by preventing unwanted metabolic N-dealkylation or altering receptor binding modes. The combination of N-methylation and C5-trifluoromethylation in this compound thus represents a molecule of significant interest for fragment-based drug design and as a precursor to more complex therapeutic agents.

Despite its commercial availability and synthetic utility, a detailed understanding of its three-dimensional structure and intermolecular interactions in the solid state is essential for computational modeling, polymorphism screening, and formulation development. This guide provides the foundational knowledge to achieve this understanding.

Predicted Molecular Geometry and Supramolecular Assembly

In the absence of an experimental structure, we can construct a reliable model of the molecular and crystal structure of this compound by analyzing structurally related compounds. The primary analogues for this predictive analysis are the parent 5-(Trifluoromethyl)indole and N-methylindole.

Anticipated Molecular Conformation

The indole ring system is inherently planar. We predict that the N-methyl group and the trifluoromethyl group will introduce minimal deviation from this planarity. The C-N bond of the methyl group will lie in the plane of the indole ring. The trifluoromethyl group, due to the free rotation around the C5-CF₃ bond, will likely adopt a staggered conformation relative to the adjacent C-C bonds of the benzene ring to minimize steric hindrance.

Key geometric parameters can be predicted based on standard values observed in similar fragments from the Cambridge Structural Database (CSD).

Table 1: Predicted Key Molecular Geometric Parameters for this compound

| Parameter | Predicted Value Range | Rationale and Causality |

| Indole Ring Planarity | < 0.05 Å deviation | The fused aromatic system is rigid. |

| C(sp²)-C(sp²) bond lengths | 1.36 - 1.45 Å | Typical for aromatic systems. |

| C(sp²)-N bond lengths | 1.37 - 1.39 Å | Standard values for N-substituted indoles. |

| N1-C(methyl) bond length | ~1.47 Å | Consistent with N(aromatic)-C(sp³) bonds. |

| C5-C(CF₃) bond length | ~1.50 Å | Typical for an aryl-CF₃ bond. |

| C-F bond lengths | 1.32 - 1.35 Å | Characteristic of trifluoromethyl groups. |

| F-C-F bond angles | ~107° | Slightly compressed from ideal tetrahedral due to fluorine-fluorine repulsion. |

The workflow for predicting molecular geometry begins with a computational approach, typically using Density Functional Theory (DFT), which provides an optimized, low-energy conformation.

Caption: Workflow for predicting molecular geometry using DFT.

Predicted Intermolecular Interactions and Crystal Packing

The supramolecular assembly (crystal packing) is dictated by a balance of intermolecular forces. For this compound, the following interactions are expected to be dominant:

-

π-π Stacking: The planar indole rings are prime candidates for stacking interactions. Given the electronic perturbation by the -CF₃ group, offset or tilted stacking arrangements are more likely than a perfectly co-facial arrangement to optimize electrostatic interactions.

-

C-H···π Interactions: The methyl protons and aromatic protons can act as weak hydrogen bond donors to the electron-rich face of an adjacent indole ring.

-

C-H···F Interactions: While often considered weak, the polarized C-H bonds and the electronegative fluorine atoms of the -CF₃ group can lead to numerous C-H···F close contacts that collectively contribute to the stability of the crystal lattice. These are often directional and play a significant role in the packing of fluorinated compounds.

-

Absence of N-H···π/N-H···F Bonds: Crucially, unlike its unmethylated counterpart, this compound lacks the N-H proton. This eliminates the possibility of strong N-H···π hydrogen bonds, which are a defining feature in the crystal structures of many parent indoles. This absence will fundamentally alter the packing motif compared to 5-(trifluoromethyl)indole.

Caption: Predicted intermolecular interactions governing crystal packing.

Experimental Protocol for Definitive Structure Elucidation

The following section provides a self-validating, step-by-step protocol for obtaining a publication-quality crystal structure of this compound.

Synthesis and Purification

A common route to N-methylated indoles involves the deprotonation of the parent indole followed by quenching with an electrophilic methyl source.

Protocol:

-

Deprotonation: To a solution of 5-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, forming the sodium salt. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Causality: Methyl iodide is a potent electrophile. The addition is done at low temperature to manage the exothermicity of the Sₙ2 reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: Purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS) to ensure the correct elemental composition before proceeding to crystallization.

-

Single Crystal Growth: The Critical Step

Obtaining diffraction-quality single crystals is often the most challenging part of structure determination. Several methods should be attempted in parallel.

Protocols:

-

A. Slow Evaporation:

-

Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, acetone, or a mixture like hexane/ethyl acetate) in a small vial.

-

Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Causality: Slow evaporation maintains the solution at a state of slight supersaturation for an extended period, promoting the growth of a few large, well-ordered crystals rather than rapid precipitation of many small ones.

-

-

B. Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound (5-10 mg) in a minimal amount of a good solvent (e.g., dichloromethane) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer jar containing a layer of a poor solvent (the "anti-solvent," e.g., hexane or pentane) in which the compound is insoluble.

-

Seal the outer jar and leave undisturbed.

-

Causality: The more volatile solvent from the inner vial slowly diffuses out while the vapor of the anti-solvent slowly diffuses in. This gradually lowers the solubility of the compound, inducing slow crystallization.

-

-

C. Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature (e.g., 40-50 °C).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

-

Causality: The solubility of most organic compounds decreases with temperature. Slow cooling prevents thermal shock and promotes ordered crystal growth.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This workflow outlines the standard procedure using a modern X-ray diffractometer.[1][2]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen MicroLoop™).

-

Data Collection: The mounted crystal is placed on the diffractometer goniometer and flash-cooled to ~100 K. Data are collected using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution: The collected data is processed, and the structure is typically solved using "direct methods" or dual-space algorithms (e.g., using software like SHELXT or Olex2).[3] These methods use statistical relationships between reflection intensities to determine initial phase information and generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically sensible and free of significant errors. The output is a Crystallographic Information File (CIF).

Predicted Crystallographic Data Summary

Based on typical values for small, aromatic, fluorinated molecules, a plausible set of crystallographic parameters for this compound is presented below. This is a predictive table to be validated by experiment.

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value | Justification |

| Chemical formula | C₁₀H₈F₃N | - |

| Formula weight | 199.18 g/mol | - |

| Crystal system | Monoclinic or Orthorhombic | Common for small, planar organic molecules. |

| Space group | P2₁/c or P2₁2₁2₁ | High-symmetry, centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups common for chiral or achiral molecules. |

| a (Å) | 8 - 12 Å | Typical range for small molecules. |

| b (Å) | 5 - 10 Å | Typical range for small molecules. |

| c (Å) | 12 - 18 Å | Typical range for small molecules. |

| β (°) | 90 - 105° (for monoclinic) | - |

| Volume (ų) | 900 - 1500 ų | - |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calculated) | 1.4 - 1.6 g/cm³ | Consistent with fluorinated organic compounds. |

| R-factor (R1) | < 0.05 | Target value for a well-refined structure. |

| wR2 | < 0.12 | Target value for a well-refined structure. |

| Goodness-of-fit (S) | ~1.0 | Target value for a good refinement. |

Conclusion

This technical guide provides a robust, predictive framework for the crystal structure of this compound, a molecule of considerable interest in medicinal chemistry. By synthesizing insights from analogous structures and established crystallographic theory, we have outlined the expected molecular geometry and the key intermolecular interactions—namely π-π stacking and C-H···F contacts—that are likely to govern its solid-state assembly. The detailed, field-proven experimental protocols provided herein offer a clear pathway for the definitive elucidation and validation of this structure. This dual theoretical and practical approach is designed to empower researchers to bridge the current knowledge gap and facilitate the rational, structure-based design of next-generation indole-based therapeutics.

References

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(4), 714-717. [Link][1]

-

Springer Nature Experiments. (2024). X-ray Diffraction Protocols and Methods. Springer Nature. [Link][2]

-

Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17358–17367. [Link][4]

-

Jones, P. G., et al. (2018). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments, (141), 58623. [Link][5]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link][6]

-

Patel, H., et al. (2021). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. CrystEngComm, 23, 6143-6154. [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-(trifluoromethyl)-1H-indole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF₃) group can profoundly enhance the therapeutic potential of these molecules. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity increases lipophilicity, which can improve cell membrane permeability, and it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3]

This guide focuses on 1-Methyl-5-(trifluoromethyl)-1H-indole (CAS No. 1264670-41-8), a derivative that combines the benefits of the trifluoromethyl group with N-alkylation, a common strategy to further modulate solubility, receptor binding, and pharmacokinetic profiles. For drug development professionals, a thorough understanding of this molecule's physicochemical properties is not merely academic—it is fundamental to predicting its behavior in biological systems, designing effective formulations, and ensuring regulatory compliance. This document serves as a comprehensive technical resource, providing both foundational data and detailed experimental protocols for the characterization of this promising chemical entity.

Compound Identity and Core Properties

A precise understanding of the core physical properties of a drug candidate is the bedrock of all subsequent development. These parameters dictate everything from storage conditions to the feasibility of certain analytical techniques.

Chemical Structure:

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source / Method |

| CAS Number | 1264670-41-8 | Commercial Supplier Data |

| Molecular Formula | C₁₀H₈F₃N | - |

| Molecular Weight | 199.17 g/mol | Calculated |

| Melting Point | 72-73 °C | [4] |

| Boiling Point | ~250.0 °C (Predicted) | [4] |

| Predicted logP | Not available; must be determined experimentally. | - |

Representative Synthesis: N-Methylation of 5-(Trifluoromethyl)-1H-indole

The purity of a sample is paramount for accurate physicochemical measurements.[5][6][7][8] The following protocol describes a general and robust method for the N-methylation of an indole, which is a common final step in the synthesis of the title compound. Understanding the synthesis provides context for potential impurities, such as unreacted starting material or by-products, which can significantly impact properties like melting point and solubility.

Causality and Experimental Rationale:

The choice of a strong base like sodium hydride (NaH) is critical for the quantitative deprotonation of the indole nitrogen, which has a pKa of approximately 17. This generates the highly nucleophilic indolide anion. Anhydrous THF is used as the solvent to prevent quenching of the base and the anion. Iodomethane is an excellent electrophile for the subsequent Sₙ2 reaction. The reaction is typically run at a low temperature to control reactivity and minimize side reactions.

Workflow for N-Methylation

Caption: Workflow for the N-methylation of an indole substrate.

Step-by-Step Protocol:

Adapted from a general procedure for N-alkylation of indoles.[8]

-

Preparation: To an ice-cold (0 °C) solution of 5-(trifluoromethyl)-1H-indole (1 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (60 wt% in mineral oil, 1.2 eq) in portions over 15 minutes under an argon atmosphere.

-

Anion Formation: Stir the resulting mixture at 0 °C for 20 minutes.

-

Alkylation: Add iodomethane (1.25 eq) dropwise to the reaction mixture.

-

Reaction: Stir the mixture for an additional 20 minutes at 0 °C, then allow it to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Thermal Properties: Melting Point Determination

The melting point is a fundamental physical property that serves as a primary indicator of a substance's purity.[5][6][7][8][9] A pure crystalline solid typically exhibits a sharp, well-defined melting point range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[5] For this compound, a sharp melting point at 72-73 °C would confirm high purity.[4]

Causality and Experimental Rationale: